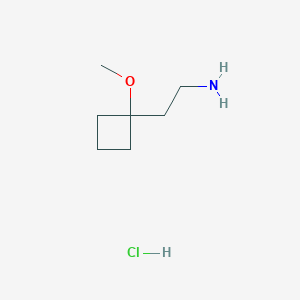

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(1-methoxycyclobutyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7(5-6-8)3-2-4-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMXLFZHMQFDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-89-5 | |

| Record name | 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

Disclaimer: The mechanism of action for 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is not established in the public scientific literature as of the date of this guide. This document, therefore, presents a hypothesized mechanism based on rigorous structural-activity relationship (SAR) analysis of analogous compounds. It further serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and validate its biological function.

Executive Summary: Unveiling a Potential Neuromodulator

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is a novel chemical entity with a structure suggestive of psychoactive potential. Its core features—an ethanamine backbone, a conformationally rigid cyclobutane ring, and a methoxy group—are present in various known modulators of the central nervous system. This guide posits a primary hypothesis that the compound functions as an agonist at serotonin 2A (5-HT₂A) and/or Trace Amine-Associated Receptor 1 (TAAR1), key players in psychedelic and stimulant responses. We provide a self-validating, multi-stage experimental protocol designed to rigorously test this hypothesis, from initial receptor screening to functional cellular analysis.

Structural Analysis and Mechanistic Hypothesis

The structure of 2-(1-Methoxycyclobutyl)ethan-1-amine can be deconstructed into three key pharmacophoric elements, each contributing to a predictive pharmacological profile.

-

The Ethan-1-amine Backbone: This motif is the hallmark of the phenethylamine class of compounds, which includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1][2] The primary amine is crucial for forming ionic interactions with acidic residues (e.g., aspartate) within the binding pockets of G-protein coupled receptors (GPCRs).[1]

-

The 1-Methoxycyclobutyl Group: This moiety replaces the phenyl ring found in classical phenethylamines. The cyclobutane ring is a bioisostere of larger cyclic systems and aromatic rings, often used in medicinal chemistry to introduce conformational rigidity.[3][4][5] This rigidity can enhance binding affinity and selectivity for a specific receptor conformation by reducing the entropic penalty upon binding.[5] Furthermore, replacing a metabolically labile aromatic ring with a saturated carbocycle can improve pharmacokinetic properties.[3] The methoxy group is a common feature in potent psychedelic phenethylamines (e.g., the 2C-x series) and is known to influence receptor interactions and metabolic stability.[6][7][8][9] It can act as a hydrogen bond acceptor and its electronic properties can modulate ligand binding.[10]

Primary Hypothesis:

Based on this structural analysis, we hypothesize that 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride acts as a selective agonist at monoaminergic GPCRs, with a primary affinity for the 5-HT₂A receptor and a potential secondary engagement of TAAR1. The rigid cyclobutane scaffold is predicted to confer high affinity and potentially unique functional selectivity compared to more flexible phenethylamine analogs.

A Phased Experimental Protocol for Mechanism of Action Elucidation

This section outlines a logical, step-by-step workflow designed to systematically investigate and validate the proposed mechanism of action. The protocol is designed as a self-validating system, where the outcomes of each phase inform the design of subsequent experiments.

Diagram: Overall Experimental Workflow

Caption: Hypothesized Gq-mediated signaling cascade upon 5-HT₂A receptor activation.

Protocol: Monoamine Transporter Uptake Assay

Objective: To rule out significant activity as a monoamine reuptake inhibitor, which would suggest a different, stimulant-like mechanism.

-

Cell Lines: Use HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

-

Uptake Inhibition Assay: Plate the cells and add the test compound at various concentrations.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells).

-

Incubation & Lysis: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for substrate uptake. Terminate the reaction and lyse the cells.

-

Detection: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of substrate uptake. Compare this value to a known inhibitor (e.g., cocaine for DAT). A high IC₅₀ (>10 µM) would indicate a lack of significant reuptake inhibition.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the elucidation of the mechanism of action of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride. The primary hypothesis points towards a role as a 5-HT₂A and/or TAAR1 agonist, a profile common to many novel psychoactive substances. The proposed experimental workflow is designed to be definitive, with clear go/no-go decision points and self-validating steps. Successful execution of these protocols will not only define the compound's primary molecular interactions but will also provide a comprehensive pharmacological profile, enabling informed decisions for future research and development.

References

-

Lee, M., & Kim, H. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 453–459. [Link]

-

Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 204–211. [Link]

-

Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University Repository. [Link]

-

Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

-

Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

-

Tejo, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 709. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

-

Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. [Link]

-

Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Psychopharmacology, 232(7), 1385-1395. [Link]

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

Müller, C. P., & Schumann, G. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 149. [Link]

-

Ishihara, Y. (2026). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry. [Link]

-

Capriola, M., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(6), 3247. [Link]

-

Wikipedia contributors. (2026). Phenethylamine. Wikipedia. [Link]

-

Tejo, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Shcherbakov, A. M., et al. (2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

-

van der Heijden, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Mondal, S. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

-

van der Heijden, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

-

Lawn, W., et al. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. BMJ, 356, j322. [Link]

-

Capriola, M., et al. (2021). Novel Psychoactive Substances. Encyclopedia.pub. [Link]

-

Singh, A., et al. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride. As a primary amine containing a unique methoxycyclobutyl moiety, a thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development. This document is structured to provide not only the predicted data but also the underlying scientific principles and field-proven methodologies for its analysis.

Molecular Structure and its Spectroscopic Implications

The structure of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride presents several key features that will manifest in its spectroscopic output. The presence of a primary amine, which is protonated in its hydrochloride salt form, will give rise to characteristic signals in both NMR and IR spectroscopy. The cyclobutane ring, known for its puckered conformation, will influence the chemical environment of the ring protons and carbons, potentially leading to complex splitting patterns in NMR spectra.[1][2] The methoxy group provides an additional distinct spectroscopic handle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, both ¹H and ¹³C NMR will be indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide a wealth of information regarding the connectivity and stereochemistry of the molecule. The chemical shift of the NH3+ protons in amine hydrochlorides can be influenced by the counter-anion and solvent.[3]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (in D₂O)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| -OCH₃ | ~3.3 | s | 3H | Singlet due to no adjacent protons. |

| -CH₂-N | ~3.1 | t | 2H | Triplet due to coupling with the adjacent CH₂ group. |

| -C-CH₂-CH₂-N | ~2.0 | t | 2H | Triplet due to coupling with the adjacent CH₂-N group. |

| Cyclobutyl CH₂ (x3) | 1.8 - 2.4 | m | 6H | Complex multiplet due to diastereotopicity and ring puckering. |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Machine learning and DFT-based prediction tools can provide more refined estimates.[4][5][6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Quaternary Cyclobutyl C | ~80 | Attached to two electronegative atoms (O and C). |

| -OCH₃ | ~52 | Typical for a methoxy group. |

| -CH₂-N | ~40 | Aliphatic carbon attached to a nitrogen atom. |

| -C-CH₂-CH₂-N | ~35 | Aliphatic carbon adjacent to the cyclobutane ring. |

| Cyclobutyl CH₂ (x3) | 20 - 30 | Aliphatic carbons within the cyclobutane ring. |

Note: These are estimated values based on typical chemical shift ranges.[7]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining high-quality NMR data.

Workflow for NMR Analysis

Caption: NMR analysis workflow from sample preparation to data processing.

Causality in Experimental Choices:

-

Solvent (D₂O): Deuterated water is chosen to avoid a large solvent signal in the ¹H NMR spectrum and because amine hydrochlorides are generally water-soluble.

-

Internal Standard (TSP): Trimethylsilylpropanoic acid sodium salt provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.

-

2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning proton and carbon signals, especially in cases of spectral overlap, by revealing proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups. For 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, the most prominent features will arise from the ammonium group.

Predicted IR Absorption Bands

The hydrochloride salt form is expected to exhibit broad and intense absorption bands due to the N-H stretching vibrations of the NH3+ group.[8]

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Ammonium) | 3200 - 2800 | Strong, Broad | Stretching |

| C-H (Aliphatic) | 2950 - 2850 | Medium | Stretching |

| N-H (Ammonium) | 1625 - 1560 | Medium | Asymmetric Bending |

| N-H (Ammonium) | 1550 - 1500 | Medium | Symmetric Bending |

| C-O (Ether) | 1150 - 1085 | Strong | Stretching |

| C-N (Aliphatic) | 1250 - 1020 | Medium-Weak | Stretching |

Note: The broadness of the N-H stretch is a hallmark of amine salts due to strong hydrogen bonding.[8][9][10]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a modern, efficient method for acquiring IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: ATR-FTIR analysis workflow.

Causality in Experimental Choices:

-

ATR: This technique requires minimal sample preparation and is suitable for solid samples, avoiding the need for KBr pellets.

-

Background Spectrum: Collecting a background spectrum of the empty ATR crystal is essential to subtract atmospheric CO₂ and H₂O absorptions.

-

Number of Scans: Averaging 32 scans improves the signal-to-noise ratio, resulting in a higher quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amine hydrochlorides, which are non-volatile salts, specific techniques are required.

Predicted Mass Spectral Data

Electrospray ionization (ESI) is the preferred method for analyzing polar and non-volatile compounds like amine hydrochlorides. The analysis will be performed on the free base form of the molecule.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Predicted m/z |

| [M+H]⁺ | 144.1383 |

Note: This value corresponds to the protonated free base, C₈H₁₈NO⁺. The PubChem entry for the free base (CID 119032121) predicts a monoisotopic mass of 143.1310 Da.[11]

Experimental Protocol for Mass Spectrometry

A robust protocol for ESI-MS is critical for accurate mass determination.

Workflow for ESI-MS Analysis

Caption: ESI-MS analysis workflow.

Causality in Experimental Choices:

-

ESI: This soft ionization technique is ideal for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.[12][13]

-

Solvent System: The acetonitrile/water with formic acid mixture promotes protonation and is compatible with ESI.

-

High-Resolution MS (Q-TOF): This provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride. The outlined protocols, grounded in established scientific principles, offer a robust framework for the empirical analysis of this compound. The predicted data serves as a valuable reference for researchers, facilitating the identification and characterization of this novel molecule in various stages of drug development.

References

- Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium. (n.d.). PubMed.

- HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. (n.d.).

- N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (2006, August 11).

- Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. (n.d.). Journal of the American Chemical Society.

- Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2025, August 6). ResearchGate.

- 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO). (n.d.). PubChemLite.

- NMR studies of bipyrimidine cyclobutane photodimers. (1991, January 1). PubMed.

- Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.

- Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. (2016, March 1). Journal of Chemical Education - ACS Publications.

- Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2025, August 29). ResearchGate.

- studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). ScholarWorks.

- A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. (2026, February 12). ACS Publications.

- Liberating Native Mass Spectrometry from Dependence on Volatile Salt Buffers by Use of Gábor Transform. (2019, February 18). PubMed.

- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).

- IR: amines. (n.d.).

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (MMDBc0000022). (n.d.). MiMeDB.

- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0238222). (n.d.). NP-MRD.

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014, March 11). Environmental Science & Technology - ACS Publications.

- Determination of Amines in the Presence of Excess Ammonia by Ion Chromatography-Mass Spectrometry. (2015, July 2). ResearchGate.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). PMC.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.

- Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024, May 15).

- The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007, July 19). Modgraph.

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.).

- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). PubMed.

- NMR Predictor. (n.d.). Chemaxon Docs.

- 1H NMR Spectrum Prediction and Analysis. (n.d.). Atlas: School AI Assistant.

- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). Morganton Scientific.

- 2-(1-methoxycyclopentyl)ethan-1-amine hydrochloride (C8H17NO). (n.d.). PubChemLite.

- 2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride (C9H19NO). (n.d.). PubChemLite.

- 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride. (n.d.). PubChem.

- UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 12. Liberating Native Mass Spectrometry from Dependence on Volatile Salt Buffers by Use of Gábor Transform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

"2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride" solubility

An In-depth Technical Guide to the Solubility of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility profile. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of solubility, equipping researchers, scientists, and drug development professionals with the necessary tools to characterize this compound. The guide emphasizes the causality behind experimental choices and provides a framework for accurate and reproducible solubility assessment.

Introduction: Understanding the Molecule and the Importance of Solubility

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is a primary amine salt featuring a cyclobutane ring and a methoxy ether group. The hydrochloride salt form suggests an intended application where aqueous solubility is advantageous, a common strategy in pharmaceutical development to improve bioavailability.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and therapeutic ineffectiveness. Therefore, a thorough understanding and accurate measurement of the solubility of a compound like 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride are paramount.

The molecular structure, with its combination of a polar amine hydrochloride group and a more nonpolar methoxycyclobutyl moiety, suggests a nuanced solubility profile that will be dependent on the solvent system.

Predicted Solubility Profile Based on Chemical Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility. We can dissect the structure of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride to anticipate its behavior in various solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of the primary amine hydrochloride group (-NH3+Cl-) is the dominant factor determining solubility in polar protic solvents. This ionic salt group can form strong ion-dipole interactions and hydrogen bonds with water and other protic solvents. Therefore, high solubility in aqueous media is expected, particularly at a lower pH where the amine remains fully protonated. The formation of amine salts with strong acids like HCl is a common method to render large organic molecules water-soluble.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation (the protonated amine) and the anion (chloride) effectively, suggesting that good solubility is likely.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclobutane and the relatively nonpolar methoxy group will contribute to some solubility in these solvents.[2] However, the highly polar amine hydrochloride salt will significantly limit solubility in nonpolar systems. It is anticipated that the free base form of this compound would exhibit much higher solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validating Workflow

Accurate determination of solubility requires robust experimental design. The following section details a comprehensive workflow for characterizing the solubility of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride.

Materials and Equipment

-

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (analytical standard)

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis or MS)

-

pH meter

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility

-

Preparation of Standard Solutions: Prepare a stock solution of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration. From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a sealed vial. The goal is to have a visible amount of undissolved solid to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter. Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analytical Quantification: Analyze the diluted samples and the calibration standards by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the test solvent by accounting for the dilution factor.

Analytical Method Considerations

The choice of analytical technique is crucial for accurate quantification. High-Performance Liquid Chromatography (HPLC) is a common and reliable method. For a compound like 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely be suitable. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS). The use of analytical methods that track changes in pH or conductivity during titrations can also provide precise endpoints.[3]

Factors Influencing Solubility

Effect of pH

For an amine hydrochloride, pH will have a significant impact on its aqueous solubility. The compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, it will exist in equilibrium:

R-NH3+ ⇌ R-NH2 + H+

According to Le Châtelier's principle, at low pH (acidic conditions), the equilibrium will shift to the left, favoring the protonated, more soluble form (R-NH3+). As the pH increases towards and above the pKa of the amine, the equilibrium will shift to the right, forming the neutral free base (R-NH2), which is expected to be significantly less water-soluble and may precipitate out of solution. Therefore, determining the pH-solubility profile is critical.

Effect of Temperature

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most solids, solubility increases with temperature. However, this is not always the case. It is advisable to determine the solubility at different temperatures relevant to the intended application (e.g., room temperature, physiological temperature).

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | To be determined | HPLC-UV |

| PBS (pH 7.4) | 37 | To be determined | HPLC-UV |

| Ethanol | 25 | To be determined | HPLC-UV |

| DMSO | 25 | To be determined | HPLC-UV |

| Hexane | 25 | To be determined | HPLC-UV |

This table should be populated with experimentally determined values.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

In case of fire, carbon dioxide, extinguishing powder, or water spray can be used.[6] Firefighting may produce hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6][7]

Conclusion

While specific experimental data for the solubility of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is not currently in the public domain, a strong predictive framework can be established based on its chemical structure. Its nature as a primary amine hydrochloride suggests good solubility in polar protic solvents like water, with solubility being highly dependent on pH. This guide provides a robust, step-by-step experimental protocol for the accurate determination of its solubility profile. By following these methodologies, researchers and drug development professionals can generate the critical data needed to advance their understanding and application of this compound.

References

- Vertex AI Search. (n.d.). Methylcyclobutane - Solubility of Things.

- Scribd. (n.d.). Amine System Chemical Analysis Guide.

- Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - Methoxylamine hydrochloride.

- Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - 1-(1-Methylcyclobutyl)ethanamine Hydrochloride.

- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.

- CymitQuimica. (2024, December 19). Safety Data Sheet - (S)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride.

- Enamine. (n.d.). Safety Data Sheet - 3-methoxy-2-(methoxymethyl)-2-methylpropanal.

Sources

An In-Depth Technical Guide to 2-(1-Methoxycyclobutyl)ethan-1-amine Hydrochloride: Physicochemical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is a niche chemical compound with potential applications in pharmaceutical research and development. Its specific molecular architecture, featuring a cyclobutyl ring, a methoxy group, and an ethylamine side chain, makes it a subject of interest for medicinal chemists and drug discovery scientists. Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and utilization in a laboratory setting. This technical guide provides a comprehensive overview of the available information regarding the physical form of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, alongside a discussion of related analytical techniques and safe handling procedures.

Physicochemical Properties

A thorough investigation of publicly available chemical databases, supplier catalogs, and scientific literature was conducted to determine the physical and chemical properties of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride.

Physical Form

Despite extensive searches, a definitive and verified description of the physical form of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride from a commercial supplier or in a peer-reviewed publication could not be located. Chemical compounds of similar molecular weight and structure, particularly amine hydrochloride salts, are typically crystalline solids or powders at room temperature. For instance, a related compound, (1-methylcyclobutyl)methanamine hydrochloride, is described as a powder. However, it is crucial to note that direct extrapolation of physical properties between analogues can be unreliable due to subtle differences in molecular structure and crystal packing.

The absence of concrete data on the physical appearance of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride underscores the novelty or limited commercial availability of this specific compound. Researchers intending to synthesize or procure this molecule should be prepared to perform their own characterization to ascertain its physical state, color, and crystalline form.

Predicted Properties

While experimental data on the physical form is unavailable, computational tools can provide predictions for some of the compound's physicochemical properties.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₆ClNO | PubChem |

| Molecular Weight | 165.66 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

These predicted values offer insights into the compound's likely behavior in various solvent systems and its potential for forming intermolecular interactions, which can influence its crystalline structure and, consequently, its physical form.

Chemical Structure and Identification

The unique arrangement of functional groups in 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride dictates its chemical reactivity and is key to its identification.

Caption: Chemical structure of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride.

Experimental Protocols for Characterization

Given the lack of available data, any researcher working with 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride would need to perform a thorough characterization. The following are standard experimental protocols that would be employed.

Visual Inspection and Physical State Determination

Objective: To determine the physical state, color, and general appearance of the compound at standard temperature and pressure.

Methodology:

-

Place a small, representative sample of the synthesized or acquired compound onto a clean, dry watch glass.

-

Observe the sample under a well-lit fume hood.

-

Record the physical state (e.g., crystalline solid, amorphous powder, oil, liquid).

-

Note the color of the sample.

-

Describe any other notable characteristics, such as odor (with caution) or hygroscopicity.

Melting Point Determination

Objective: To determine the melting point range of the solid compound, which is a key indicator of purity.

Methodology:

-

Ensure the compound is a dry, homogenous solid. If necessary, grind a small sample into a fine powder.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A narrow melting point range is indicative of high purity.

Spectroscopic Analysis (NMR, IR, MS)

Objective: To confirm the chemical structure and purity of the compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃, depending on solubility). Acquire ¹H and ¹³C NMR spectra to confirm the presence and connectivity of all protons and carbons in the molecule. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid or liquid sample. Look for characteristic absorption bands corresponding to the functional groups present, such as N-H stretches and bends for the amine hydrochloride, C-O stretches for the ether, and C-H stretches for the aliphatic portions.

-

Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI, CI) to determine the molecular weight of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of the free base or a fragment consistent with the hydrochloride salt.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially if the material is a fine powder or has a noticeable odor.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill and Disposal: In case of a spill, follow standard laboratory procedures for cleaning up solid or liquid chemical spills. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While the physical form of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is not well-documented in publicly accessible sources, this technical guide provides a framework for its characterization and safe handling based on established chemical principles and practices. For researchers and drug development professionals, the primary takeaway is the necessity of performing thorough in-house analysis to determine the precise physical properties of this compound upon synthesis or acquisition. The experimental protocols and workflows outlined herein serve as a robust starting point for such an investigation, ensuring both scientific integrity and laboratory safety.

References

- PubChem. (n.d.). 2-(1-methoxycyclobutyl)ethanamine. National Center for Biotechnology Information.

- American Elements. (n.d.). (1-methylcyclobutyl)methanamine hydrochloride.

Application Notes and Protocols for 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design

In the modern era of drug discovery, the "escape from flatland"—a strategic shift away from predominantly two-dimensional aromatic structures towards more three-dimensional (3D) motifs—is a guiding principle for designing novel therapeutics with improved properties.[1] Saturated carbocycles, particularly strained ring systems, are at the forefront of this movement. The cyclobutane ring, once considered an esoteric scaffold, is now increasingly recognized for its unique structural and physicochemical attributes that can be leveraged to overcome common challenges in medicinal chemistry.[2][3]

This guide focuses on the practical applications of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (CAS No. 1803584-89-5), a versatile and relatively underexplored building block. Its structure combines a rigid, puckered cyclobutane core with a primary amine handle, offering a compelling entry point for introducing 3D character into drug candidates. We will explore the strategic rationale for its use and provide detailed protocols for its incorporation into lead compounds.

Structural Rationale: The Advantage of the Cyclobutane Core

The utility of the 2-(1-Methoxycyclobutyl)ethan-1-amine scaffold stems from several key features of the cyclobutane moiety:

-

Rigid Puckered Conformation: Unlike the more flexible cyclohexane ring, the cyclobutane ring adopts a distinct, puckered conformation.[4] This rigidity minimizes the entropic penalty associated with a ligand binding to its protein target, which can lead to enhanced binding affinity.[5]

-

Bioisosteric Potential: The cyclobutane ring is an excellent bioisostere for the commonly used gem-dimethyl group.[5][6] This substitution can maintain or improve van der Waals contacts within a binding pocket while often enhancing metabolic stability and altering solubility in a favorable direction.[7][8]

-

Improved Pharmacokinetics: The introduction of a cyclobutane scaffold has been shown to improve metabolic stability and other pharmacokinetic (PK) parameters.[4] A notable example is the development of ivosidenib, where the replacement of a metabolically labile group with a difluorocyclobutane was a key step in creating a successful drug.[4]

-

Access to Novel Chemical Space: As the cyclobutane motif remains underrepresented in commercial screening libraries and marketed drugs, its use provides an opportunity to explore novel chemical space and develop intellectual property.[3][9]

The primary amine in the side chain serves as a versatile synthetic handle, allowing for straightforward derivatization via well-established chemical transformations such as amide bond formation, reductive amination, and sulfonamide synthesis.

Application Note 1: A Superior Bioisostere for the gem-Dimethyl Group

A frequent challenge in drug development is the metabolic instability of molecules containing a gem-dimethyl group, which can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The 1,1-disubstituted cyclobutane motif present in our title compound serves as an effective and robust replacement.

Causality: By replacing a gem-dimethyl group with the cyclobutane, the metabolically labile C-H bonds are replaced with more stable C-C bonds within the ring structure. This "locking" of the quaternary center into a ring can sterically shield adjacent positions from enzymatic attack and often leads to a significant improvement in metabolic half-life without sacrificing binding affinity.

Below is a conceptual workflow illustrating this bioisosteric replacement strategy.

Caption: Bioisosteric replacement workflow.

Application Note 2: Leveraging the 3D Scaffold for Novel Interactions

The defined puckered geometry of the cyclobutane ring positions the ethylamine side chain in a precise vector away from the core. This can be exploited to probe new regions of a protein binding pocket that may be inaccessible to more flexible or linear linkers.

Causality: By rigidifying the linker, the entropic cost of binding is reduced. Furthermore, the defined exit vector can orient a key pharmacophore for optimal interaction with a specific amino acid residue (e.g., hydrogen bonding, ionic interaction), potentially leading to a dramatic increase in potency and selectivity. This contrasts with a simple alkyl chain, which must "pay" a higher entropic penalty to adopt the correct binding conformation.

Data Summary: Physicochemical Properties

The choice of a scaffold can significantly impact a compound's properties. The table below provides a qualitative comparison of the cyclobutane ring to other common motifs.

| Feature | gem-Dimethyl | Cyclopentyl | Cyclobutyl |

| Conformational Rigidity | Low (free rotation) | Moderate | High |

| Lipophilicity (LogP) | High increase | Moderate increase | Lower increase |

| Metabolic Stability | Often labile | Variable | Generally stable |

| sp³ Character | High | High | High |

| Synthetic Accessibility | High | High | Moderate |

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic utilization of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a standard, reliable method for coupling the primary amine with a carboxylic acid to form a stable amide bond.

Rationale for Choices:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient and widely used coupling reagent that minimizes side reactions and racemization of chiral centers.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.

-

DMF (Dimethylformamide): An excellent polar aprotic solvent that solubilizes most reactants and reagents.

Step-by-Step Methodology:

-

Reactant Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (to make a ~0.1 M solution).

-

Reagent Addition: Add 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (1.1 eq) to the solution, followed by HATU (1.2 eq).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirred reaction mixture. The addition of a hindered base like DIPEA is crucial to deprotonate the amine hydrochloride without promoting side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: Amide coupling experimental workflow.

Protocol 2: Reductive Amination with an Aldehyde

This two-step, one-pot procedure is ideal for forming a secondary amine linkage between the building block and an aldehyde-containing fragment.

Rationale for Choices:

-

Methanol (MeOH): A suitable protic solvent for imine formation.

-

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than sodium borohydride, reducing the likelihood of side reactions.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (1.1 eq) in anhydrous methanol (to make a ~0.1 M solution). Add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: To the same flask, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. The mild nature of STAB is key to selectively reducing the iminium ion in the presence of the starting aldehyde.

-

Reaction Monitoring: Stir the reaction for 3-18 hours. Monitor the formation of the product and consumption of the intermediate by LC-MS.

-

Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Work-up: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography to obtain the pure secondary amine.

Conclusion

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is a promising building block for modern medicinal chemistry. Its rigid 3D scaffold offers a validated strategy for improving the metabolic stability and pharmacokinetic properties of drug candidates, particularly as a bioisostere for the gem-dimethyl group. The versatile primary amine handle allows for its straightforward incorporation into a wide range of molecular architectures using robust and well-established synthetic protocols. By leveraging the unique properties of this cyclobutane-containing fragment, researchers can effectively navigate the challenges of drug design and unlock new avenues for therapeutic innovation.

References

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. Retrieved from PharmaBlock website. [https://www.pharmablock.

- Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8594247/]

- Kirby, L. P., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329437/]

- Kirby, L. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [https://research.vu.nl/en/publications/design-and-synthesis-of-3d-cyclobutane-fragments-for-use-in-fra]

- Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [https://www.mdpi.com/1420-3049/23/12/3331]

- Fesik, S. W., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5599220/]

- Carreira, E. M., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00248a]

- Unknown. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [https://open.lib.umn.

- Sarpong, R., et al. (2018). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein Journal of Organic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6289069/]

- ETH Zurich. (2022). New reaction facilitates drug discovery. Science|Business. [https://sciencebusiness.

- Gande, A., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/643e117181036814525b682b]

- Unknown. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [https://www.preprints.org/manuscript/202402.0292/v1]

- Unknown. (n.d.). The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. ResearchGate. [https://www.researchgate.

- Fürstner, A., et al. (2012). Synthesis and Antimycobacterial Activity of 2,1′-Dihydropyridomycins. ACS Medicinal Chemistry Letters. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025828/]

- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [https://ophcj.nuph.edu.ua/index.php/ophcj/article/view/1000]

- AccelaChem. (n.d.). 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride. Retrieved from AccelaChem website. [https://www.accelachem.com/product/1803584-89-5.html]

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. research.vu.nl [research.vu.nl]

Application Notes & Protocols: 2-(1-Methoxycyclobutyl)ethan-1-amine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride. This versatile building block, featuring a sterically accessible primary amine and a spirocyclic cyclobutane moiety, offers a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. We will explore its chemical properties, delve into detailed protocols for key synthetic transformations such as amide coupling and reductive amination, and discuss the significance of the cyclobutane motif in modern drug design. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable structural motif in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a distinct advantage over more traditional, "flat" aromatic systems by providing better complementarity to the spatial arrangements of target proteins.[1] The incorporation of a cyclobutane scaffold can lead to significant improvements in a compound's pharmacological profile, including:

-

Enhanced Metabolic Stability: The strained ring system can block metabolically labile sites.[1]

-

Conformational Restriction: Replacing flexible linkers with a cyclobutane ring reduces the entropic penalty upon binding to a target.[1]

-

Improved Physicochemical Properties: The non-planar nature of the cyclobutane can disrupt planarity, leading to increased solubility and improved pharmacokinetic properties.[1]

-

Novel Intellectual Property: The relative underutilization of this scaffold provides opportunities for generating novel chemical entities.[1]

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride provides a readily accessible entry point into this valuable chemical space. The primary amine serves as a versatile handle for a wide array of chemical transformations, while the spirocyclic nature of the cyclobutane introduces a unique three-dimensional architecture.[2][3][4]

Physicochemical Properties & Handling

While specific experimental data for 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is not extensively published, we can infer its properties based on its structure and analogous compounds.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C7H16ClNO | [5] |

| Molecular Weight | 165.66 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Typical for amine hydrochlorides |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, THF | Predicted based on hydrochloride salt and amine functionality |

| pKa (of conjugate acid) | ~9.5 - 10.5 | Estimated based on similar primary alkyl amines |

| Stability | Stable under standard laboratory conditions. The methoxy group on the cyclobutane is generally stable under neutral and basic conditions but may be labile under strong acidic conditions.[6][7][8] | General chemical knowledge |

Handling and Storage: As a hydrochloride salt, the compound is likely to be a stable, crystalline solid. It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. For reactions requiring the free base, it can be liberated by treatment with a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Synthetic Applications & Protocols

The primary amine of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is the key to its synthetic utility. Below are detailed protocols for two of the most common and powerful transformations for this functional group: amide bond formation and reductive amination.

Amide Bond Formation: A Gateway to Diverse Scaffolds

Amide bonds are a cornerstone of medicinal chemistry, and their formation is a frequently employed reaction in drug discovery.[9] The primary amine of our building block can be readily coupled with a wide range of carboxylic acids to generate a library of novel amides.

This is a classic and reliable method for amide bond formation, known for its mild conditions and the ease of removal of byproducts.[10]

Reaction Scheme:

Materials:

-

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

-

Carboxylic acid of interest (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[10]

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)[10]

-

Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv), 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).[10]

-

Dissolution: Dissolve the mixture in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[10]

-

Base Addition: Add DIPEA (2.5 equiv) dropwise. The DIPEA will neutralize the hydrochloride salt and the HOBt.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This washing sequence removes unreacted starting materials and byproducts.[10]

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[10]

Causality and Insights: The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] HOBt intercepts this intermediate to form an activated ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.[10] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[11] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This method is particularly useful for creating more complex molecules by introducing new carbon-carbon bonds.

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it ideal for reductive aminations as it does not readily reduce the starting carbonyl compound.[12]

Reaction Scheme:

Materials:

-

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

-

Aldehyde or ketone of interest (1.0 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional for ketones)

-

Standard workup reagents

Step-by-Step Protocol:

-

Free Base Formation: In a round-bottom flask, dissolve 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride (1.2 equiv) in DCE. Add TEA (1.2 equiv) and stir for 15 minutes at room temperature.

-

Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv) to the solution. If using a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[12]

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The reaction is often mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Carefully quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The amine and carbonyl compound first form an iminium ion intermediate in situ. STAB, being a mild hydride donor, selectively reduces this iminium ion to the corresponding secondary amine without significantly reducing the starting aldehyde or ketone.[12] The use of DCE as a solvent is often preferred for these reactions.[12] The presence of the somewhat sterically hindered cyclobutane group may necessitate longer reaction times or slightly elevated temperatures for less reactive ketones.[11][13]

The Role of the Methoxy Group and Further Transformations

The methoxy group on the cyclobutane ring is generally stable to the conditions described above. However, under strongly acidic conditions, it could potentially be cleaved to reveal a hydroxyl group, or participate in rearrangement reactions. This potential reactivity could be exploited for further diversification of the molecular scaffold. For instance, the resulting cyclobutanol could be oxidized to a cyclobutanone, providing another handle for synthetic transformations.

Conclusion

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds. Its primary amine functionality allows for straightforward incorporation into a variety of molecular scaffolds through well-established reactions like amide coupling and reductive amination. The presence of the spirocyclic cyclobutane moiety introduces desirable three-dimensional character, which is increasingly sought after in modern drug discovery to improve pharmacological properties.[1] The protocols provided herein offer a solid foundation for researchers to explore the full potential of this promising building block in their quest for new and effective therapeutic agents.

References

- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC.

- The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing).

- Cyclobutanes in Small‐Molecule Drug Candidates. PMC.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.

- Amide Synthesis. Fisher Scientific.

-

A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science (RSC Publishing). Available at: [Link]

-

Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing... ResearchGate. Available at: [Link]

-

Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Journal of Chemical Sciences. Available at: [Link]

-

2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO). PubChem. Available at: [Link]

-

Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01103H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. PubChemLite - 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis and Application of 2-(1-Methoxycyclobutyl)ethan-1-amine Hydrochloride

This Application Note and Protocol guide is designed for researchers and medicinal chemists requiring a robust, scalable method for the synthesis and application of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride .

CAS Number: 1803584-89-5 Molecular Formula: C7H15NO · HCl Molecular Weight: 165.66 g/mol (HCl salt)[1]

Introduction & Application Scope

In modern drug discovery, 2-(1-Methoxycyclobutyl)ethan-1-amine serves as a critical

Key Chemical Properties[2][3][4]

-

Conformational Locking: The cyclobutane ring constrains the ethylamine side chain, potentially improving binding affinity by reducing the entropic penalty upon receptor binding.

-

Polarity Tuning: The methoxy group at the 1-position introduces a hydrogen-bond acceptor and modulates the

of the adjacent amine through inductive effects, often improving metabolic stability compared to a naked cyclobutyl ring. -

Fragment-Based Drug Discovery (FBDD): Used as a primary amine linker for amide coupling, reductive amination, or

reactions to generate diverse libraries.

Synthesis Protocol: The Cyanomethylation Route

While various routes exist, the Cyanomethylation-Methylation-Reduction sequence is the most reliable for laboratory-scale synthesis (1–10 g). It avoids the instability of hemiacetal intermediates and uses readily available cyclobutanone.

Reaction Scheme

Figure 1: Three-step synthesis of 2-(1-Methoxycyclobutyl)ethan-1-amine HCl from cyclobutanone.

Step 1: Nucleophilic Addition (Cyanomethylation)

Objective: Install the 2-carbon chain with a terminal nitrogen precursor.

-

Reagents: Cyclobutanone (1.0 eq), Acetonitrile (1.2 eq), LDA (Lithium Diisopropylamide, 1.3 eq), Anhydrous THF.

-

Mechanism: Deprotonation of acetonitrile (

) generates the cyanomethyl carbanion ( -

Protocol:

-

Cool a solution of LDA (freshly prepared or commercial) in anhydrous THF to -78°C under

. -

Add dry acetonitrile dropwise over 15 min. Stir for 30 min to ensure complete anion formation.

-

Add cyclobutanone (diluted in THF) dropwise. Maintain temperature below -70°C to prevent polymerization.

-

Stir at -78°C for 1 h, then allow to warm to 0°C over 2 h.

-

Quench: Add saturated aqueous

. Extract with EtOAc, wash with brine, dry over -

Yield: Expect 75–85% of 1-(cyanomethyl)cyclobutan-1-ol .

-

Step 2: O-Methylation (Critical Step)

Objective: Install the methoxy ether.

-

Challenge: Tertiary alcohols are sterically hindered and prone to elimination.

-

Reagents: NaH (60% in oil, 1.5 eq), Methyl Iodide (MeI, 2.0 eq), THF/DMF (9:1 ratio).

-

Protocol:

-

Dissolve the alcohol from Step 1 in dry THF/DMF (DMF promotes the reaction via polarity). Cool to 0°C.

-

Add NaH portion-wise. Evolution of

gas will be vigorous. Stir for 30 min at 0°C until bubbling ceases (alkoxide formation). -

Add MeI dropwise. Caution: MeI is carcinogenic and volatile.

-

Warm to Room Temperature (RT) and stir overnight (12–16 h).

-

Workup: Carefully quench with cold water (destroy excess NaH). Extract with

(ether is better than EtOAc for removing DMF during washes). -

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove unreacted alcohol.

-

Step 3: Nitrile Reduction & Salt Formation

Objective: Convert nitrile to primary amine and stabilize as HCl salt.

-

Reagents:

(2.5 eq), Anhydrous THF or -

Protocol:

-

Suspend

in dry THF at 0°C. -

Add the methoxy-nitrile (from Step 2) solution dropwise.

-

Heat to reflux for 4–6 h. The nitrile reduction requires forcing conditions compared to aldehydes.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Filter the white precipitate through Celite. Dry the filtrate (

) and concentrate. -

Salt Formation: Dissolve the crude amine in dry

. Add 2M HCl in ether dropwise. The white solid 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride will precipitate. -

Filter and dry under vacuum.

-

Reaction Conditions & Troubleshooting Table

| Parameter | Recommended Condition | Why? (Causality) |

| Solvent (Step 1) | THF (Anhydrous) | Stabilizes the lithium enolate; prevents proton quenching. |

| Temperature (Step 1) | -78°C | Essential to prevent self-condensation of acetonitrile or cyclobutanone. |

| Base (Step 2) | NaH (Sodium Hydride) | Strong enough to deprotonate tertiary alcohol ( |

| Co-solvent (Step 2) | DMF (10% v/v) | Increases reaction rate of |

| Quench (Step 3) | Fieser Method | Prevents formation of gelatinous aluminum emulsions, maximizing yield. |

Handling and Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (

/Ar) at -20°C. -

Stability: The methoxy-cyclobutane core is stable to standard acidic and basic conditions used in amide coupling. Avoid strong Lewis acids (

, -

Safety:

-

Cyclobutanone: Volatile and flammable.

-

Methyl Iodide: Potent alkylating agent (Carcinogen). Use in a fume hood.

-

Lithium Aluminum Hydride: Reacts violently with water.

-

Application Workflow: Amide Coupling

To use this building block in library synthesis:

Figure 2: Standard workflow for incorporating the amine into drug scaffolds.

-

Free Basing: The HCl salt must be neutralized. Use 3.0 equivalents of DIPEA (Diisopropylethylamine) in DCM or DMF.

-

Coupling: React with carboxylic acids using HATU or EDC/HOBt. The steric bulk of the cyclobutane ring near the amine is minimal (separated by an ethyl chain), so reaction rates are comparable to standard primary amines.

References

-

Organic Syntheses. (1981). Cyclobutanone Preparation and Reactivity.[2] Org.[3][4][2][5] Synth. Coll. Vol. 7, 117. Retrieved from [Link]

-

Accela ChemBio. (2023). Product Catalog: 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. EnamineStore [enaminestore.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Analytical methods for "2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride"

Technical Application Note: Analytical Characterization of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

Executive Summary